tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant implications in medicinal chemistry and material science. The compound is characterized by its unique structure that integrates a tert-butyl group, a pyrazole moiety, and a spirocyclic framework, making it an interesting subject for research and application.
The compound can be sourced from various chemical suppliers and is often used in synthetic organic chemistry as a building block for more complex molecules. Its synthesis and properties have been documented in several chemical databases and journals.
This compound belongs to the class of boron-containing compounds due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. It is also classified under spirocyclic compounds due to its unique spiro structure formed by the fusion of two rings.
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate can be represented by its molecular formula . The compound features:
The compound's molecular weight is approximately 349.28 g/mol. Its structural representation can be visualized using software tools that generate three-dimensional models based on its SMILES notation: CC(C)(C)OC(=O)N1CC2(CC=C(B3OC(C)(C)C(C)(C)O3)CC2)C1
.
tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate can participate in various chemical reactions:
These reactions require specific conditions (e.g., temperature control and choice of solvents) to ensure high selectivity and yield.
The mechanism of action for compounds like tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate in biological systems often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit activity through mechanisms including:
Key physical properties include:
Relevant chemical properties encompass:
tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate has numerous applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal applications through its diverse functionalities and potential uses in various fields of research.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5